molecular formula C14H14BrNO2 B8410407 3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine

3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine

Cat. No.: B8410407
M. Wt: 308.17 g/mol
InChI Key: OSUBGVLMKWDWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine is a useful research compound. Its molecular formula is C14H14BrNO2 and its molecular weight is 308.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

3-bromo-5-[(4-methoxyphenyl)methoxymethyl]pyridine

InChI

InChI=1S/C14H14BrNO2/c1-17-14-4-2-11(3-5-14)9-18-10-12-6-13(15)8-16-7-12/h2-8H,9-10H2,1H3

InChI Key

OSUBGVLMKWDWBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (1.12 g, 28.0 mmol) in DMF (75 mL) was added a solution of (5-bromopyridin-3-yl)methanol (4.21 g, 22.4 mmol) in DMF (8 mL) at 0° C. The mixture was allowed to stir at 0° C. for 15 min and then 1-(chloromethyl)-4-methoxybenzene (5.41 g, 34.6 mmol) was added followed by tetra-N-butylammonium iodide (0.91 g, 2.4 mmol). The reaction mixture was allowed to vigorously stir and warm to rt overnight. The reaction mixture was partitioned between EtOAc and water. The aqueous solution was extracted with EtOAc. The organic solutions were combined, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 3-bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine (4.40 g, 64%) as a yellow oil. LCMS: (FA) ES+ 308.1.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
5.41 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetra-N-butylammonium iodide
Quantity
0.91 g
Type
reactant
Reaction Step Four

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